5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with a methoxyphenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole ring, which is known to exhibit biological activity.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Industry:
Agriculture: Potential use as a fungicide or pesticide.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can coordinate with metal ions, making it useful in catalysis and materials science.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the methoxyphenyl and methylsulfanyl groups.
5-Phenyl-1,2,4-triazole: Similar structure but with a phenyl group instead of a methoxyphenyl group.
3-Methylsulfanyl-1,2,4-triazole: Lacks the methoxyphenyl group.
Uniqueness:
Functional Groups: The presence of both methoxyphenyl and methylsulfanyl groups provides unique chemical and biological properties.
Applications: Its unique structure makes it suitable for a wide range of applications, from drug development to materials science.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-6-4-3-5-7(8)9-11-10(15-2)13-12-9/h3-6H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPGRKGSRALNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.